molecular formula C5H9NO2S B13812300 (4R,5R)-5-Methyl-1,3-thiazolidine-4-carboxylic acid CAS No. 72274-40-9

(4R,5R)-5-Methyl-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B13812300
CAS No.: 72274-40-9
M. Wt: 147.20 g/mol
InChI Key: UTNNVDJFXMLWDF-DMTCNVIQSA-N
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Description

(4R,5R)-5-Methyl-1,3-thiazolidine-4-carboxylic acid is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique thiazolidine ring structure, which contributes to its distinct chemical properties and reactivity. The presence of both sulfur and nitrogen atoms in the ring makes it a versatile molecule in synthetic chemistry and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-5-Methyl-1,3-thiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of L-cysteine with formaldehyde, followed by cyclization to form the thiazolidine ring. The reaction conditions often include acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-5-Methyl-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms on the ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted thiazolidine compounds.

Scientific Research Applications

Chemistry

In chemistry, (4R,5R)-5-Methyl-1,3-thiazolidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules. Its ability to interact with various biological targets makes it a valuable tool in biochemical studies.

Medicine

In medicine, this compound is explored for its therapeutic potential. It has been investigated for its anti-inflammatory and antimicrobial properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4R,5R)-5-Methyl-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways involved in inflammation and microbial growth, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: Another thiazolidine derivative with applications in diabetes treatment.

    L-Cysteine: A precursor in the synthesis of thiazolidine compounds.

    Penicillamine: A thiol-containing compound with similar structural features.

Uniqueness

(4R,5R)-5-Methyl-1,3-thiazolidine-4-carboxylic acid is unique due to its specific stereochemistry and the presence of both sulfur and nitrogen atoms in the ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various scientific disciplines.

Properties

CAS No.

72274-40-9

Molecular Formula

C5H9NO2S

Molecular Weight

147.20 g/mol

IUPAC Name

(4R,5R)-5-methyl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C5H9NO2S/c1-3-4(5(7)8)6-2-9-3/h3-4,6H,2H2,1H3,(H,7,8)/t3-,4+/m1/s1

InChI Key

UTNNVDJFXMLWDF-DMTCNVIQSA-N

Isomeric SMILES

C[C@@H]1[C@H](NCS1)C(=O)O

Canonical SMILES

CC1C(NCS1)C(=O)O

Origin of Product

United States

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